3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane: is a chemical compound that features a four-membered oxetane ring substituted with fluorine and a sulfinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane typically involves the tosylation of (3-fluorooxetan-3-yl)methanol followed by a reaction with 3-fluorothiophenol . The reaction conditions often require the use of dry solvents and inert atmosphere to prevent moisture-sensitive reactions.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The sulfinyl group in 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane can undergo oxidation to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted oxetane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has shown potential in medicinal chemistry for the development of antifibrotic agents. For example, similar oxetanyl sulfoxides have been studied for their ability to reduce fibrosis in vitro and in vivo .
Industry: In the materials science field, oxetane derivatives are explored for their use in polymer chemistry due to their ability to undergo ring-opening polymerization, leading to materials with unique properties .
Mechanism of Action
The mechanism by which 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane exerts its effects is related to its ability to interact with specific molecular targets. For instance, in antifibrotic applications, the compound reduces the activation of fibroblasts to myofibroblasts, which are key players in the development of fibrosis . This is achieved through the reduction of extracellular matrix proteins and pro-fibrotic factors.
Comparison with Similar Compounds
MMS-350: A bis-oxetanyl sulfoxide with antifibrotic properties.
KRL507-031: A more lipophilic analogue of MMS-350 with similar biological effects.
CL-613-091: Another analogue with comparable antifibrotic activity.
Uniqueness: 3-Fluoro-3-(((3-fluorophenyl)sulfinyl)methyl)oxetane stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of fluorine atoms enhances its stability and lipophilicity, making it a valuable compound in drug development and materials science.
Properties
Molecular Formula |
C10H10F2O2S |
---|---|
Molecular Weight |
232.25 g/mol |
IUPAC Name |
3-fluoro-3-[(3-fluorophenyl)sulfinylmethyl]oxetane |
InChI |
InChI=1S/C10H10F2O2S/c11-8-2-1-3-9(4-8)15(13)7-10(12)5-14-6-10/h1-4H,5-7H2 |
InChI Key |
AHIMARHAUHFRAM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(CS(=O)C2=CC=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.